(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid
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Description
The compound “(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid” is a complex organic molecule. It contains a fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect hydroxy-groups .
Synthesis Analysis
The Fmoc group can be used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by the action of triethylamine (10 equiv.) in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remain intact .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluoren-9-ylmethoxycarbonyl (Fmoc) group attached to a hexahydrocyclopenta[c]pyrrole-1,2 (1H)-dicarboxylate . The InChI key for this compound is FRLLHKLZUAQUKC-GXZWQRSESA-M .Chemical Reactions Analysis
The Fmoc group in this compound can be used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by the action of triethylamine (10 equiv.) in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remain intact .Physical and Chemical Properties Analysis
The compound has a molecular weight of 376.43 .Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is closely related to the chemical structure , has been utilized for protecting hydroxy-groups in various chemical syntheses. It can be conveniently removed while keeping other base-labile protecting groups intact, indicating its utility in multi-step organic syntheses (Gioeli & Chattopadhyaya, 1982).
Synthesis of Furans and Pyrroles
The compound is useful in the synthesis of furo[2,3-c]pyridine and its derivatives. These chemical structures have applications in the creation of various heterocyclic compounds, which are key components in many drugs and organic materials (Morita & Shiotani, 1986).
Pharmaceutical Applications
Compounds related to the chemical structure have been used in the design and synthesis of influenza neuraminidase inhibitors. These inhibitors play a crucial role in antiviral therapy, especially in the treatment of influenza (Wang et al., 2001).
Solid-State Fluorescence
The chemical structure is involved in the synthesis of compounds like 1,2,3,4-tetrasubstituted carbazoles and their derivatives, which exhibit solid-state fluorescence. This property is valuable in materials science for the creation of luminescent materials (Yamashita et al., 2009).
Versatility in Organic Synthesis
The structure is versatile in organic synthesis, especially in preparing azaheterocycles, which have significant pharmaceutical applications. These include the synthesis of various biologically active compounds and potentially therapeutic agents (Mukovoz et al., 2014).
Properties
IUPAC Name |
(3aR,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-20(25)22-13-23(11-14(22)9-10-28-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)/t14-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIEVPGNRSUIN-PEBXRYMYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@]2([C@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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